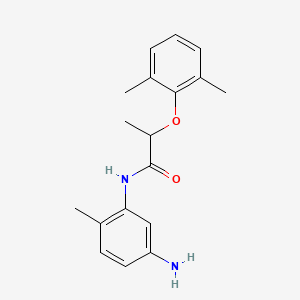
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if it has one, and its molecular formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Tumosienė et al. (2012) highlights the synthesis of various compounds including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide and their antibacterial activity against Rhizobium radiobacter, demonstrating the potential of these compounds in addressing bacterial infections (Tumosienė et al., 2012).
Muscle Relaxant and Anticonvulsant Activities
Research by Tatee et al. (1986) on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives reveals their muscle relaxant and anticonvulsant activities, with certain compounds demonstrating selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Deracemization Process
Koszelewski et al. (2009) discussed the deracemization of mexiletine, a chiral antiarrhythmic agent structurally similar to N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, highlighting the potential of such processes in pharmaceutical synthesis (Koszelewski et al., 2009).
Synthesis of Mexiletine and Related Compounds
Carocci et al. (2000) investigated the stereospecific synthesis of mexiletine and related compounds, providing insights into efficient routes and high enantiomeric excesses, essential for the development of chiral, optically active analogues (Carocci et al., 2000).
Glucuronidation of Analogous Compounds
Shimizu et al. (2003) explored the glucuronidation of propofol and its analogs, including 2,6-dimethylphenol, in human and rat liver microsomes, contributing to understanding the metabolic pathways of similar compounds (Shimizu et al., 2003).
Synthesis and Herbicidal Activity
Liu and Shi (2014) designed and synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity, indicating the agricultural applications of such compounds (Liu & Shi, 2014).
Synthesis and Neurotoxic Properties
Vamecq et al. (2000) synthesized and evaluated a series of N-phenyl derivatives of phthalimide for anticonvulsant and neurotoxic properties, contributing to the development of potential neurological treatment agents (Vamecq et al., 2000).
Cytotoxic Evaluation of Acyl Derivatives
Gomez-Monterrey et al. (2011) studied the cytotoxicity and topoisomerase II inhibitory activity of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, providing insights into the potential of similar compounds in cancer therapy (Gomez-Monterrey et al., 2011).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide”.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWTRFGJKQINN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

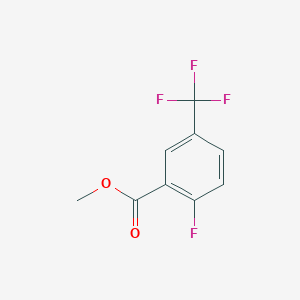
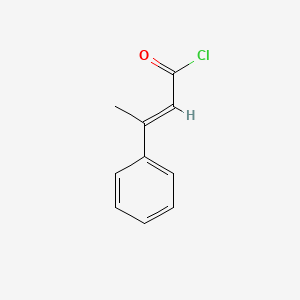
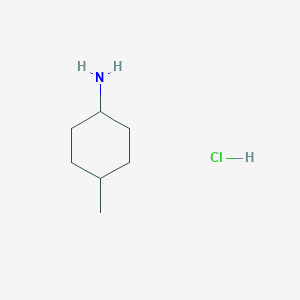
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
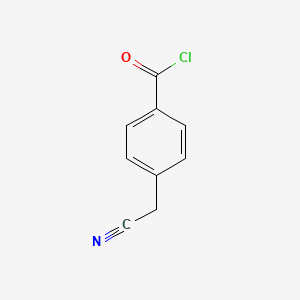
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

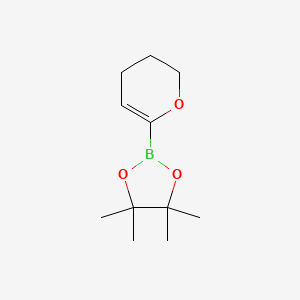
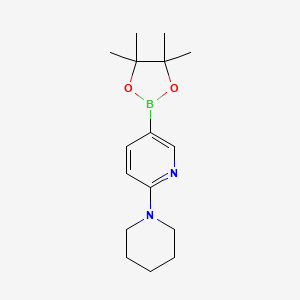
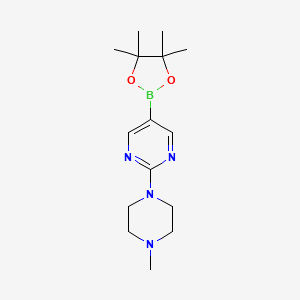
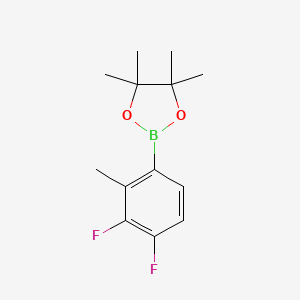
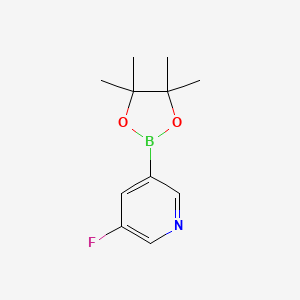
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)